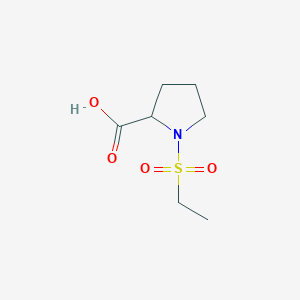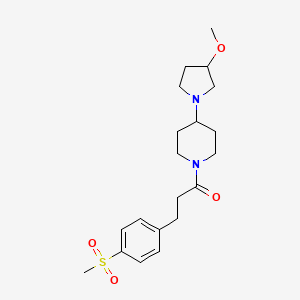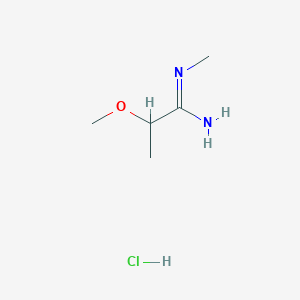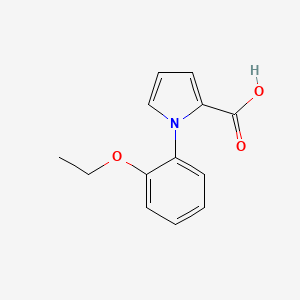![molecular formula C26H17NO B2829564 2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone CAS No. 502841-00-1](/img/structure/B2829564.png)
2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemosensors for Transition Metal Ions
The compound 2-Naphthyl[6-(2-naphthyl)-3-pyridinyl]methanone has been explored for its potential in the development of chemosensors, particularly for transition metal ions. For instance, studies on related naphthoquinone-based chemosensors have demonstrated their ability to selectively identify metal ions such as Cu^2+ ions, with changes in color signaling the presence of these ions. This application is significant in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis and Characterization of Complexes
Research has also focused on the synthesis and characterization of various complexes derived from N⁁O donor Schiff bases, which are closely related to the structure of this compound. These studies are essential in the field of green chemistry and pharmaceuticals, contributing to the development of new biologically active compounds (Fahmi et al., 2013).
Catalytic Pyrolysis
In the area of catalysis, derivatives of this compound are being studied for their roles in the catalytic pyrolysis processes, particularly in the production of light olefins like ethylene and propylene. This research is crucial for improving industrial chemical processes and energy production (Cheng et al., 2019).
Antimicrobial and Antifertility Activities
The related compounds of this compound have been studied for their potential antimicrobial and antifertility activities. Such studies are fundamental in drug development and reproductive health research (Jones et al., 1979).
Propiedades
IUPAC Name |
naphthalen-2-yl-(6-naphthalen-2-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO/c28-26(23-12-10-19-6-2-4-8-21(19)16-23)24-13-14-25(27-17-24)22-11-9-18-5-1-3-7-20(18)15-22/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSKXXBEOPVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2829481.png)
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2829483.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2829485.png)


![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)




![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
